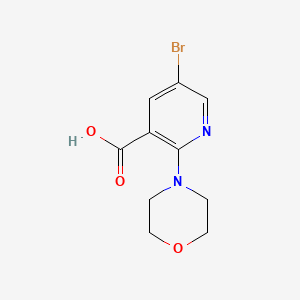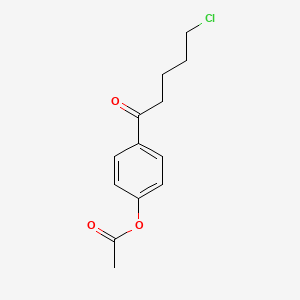
4'-Acetoxy-5-chlorovalerophenone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of chlorinated acetophenone derivatives is well-documented in the provided papers. For instance, the synthesis of diethyl 5-acetoxy-3-(4-chlorophenyl)-4,5-dihydroisoxazol-5-yl-5-phosphonate involves the treatment of nitrile oxides with 1-acetyloxy-vinylphosphonate under mild conditions, yielding good results . Another synthesis approach for 4-Chloro-2-hydroxyacetophenone starts from 3-aminophenol and involves acetylation, methylation, and Fries rearrangement, followed by deacetylation and diazotization, with an overall yield of about 44% . Additionally, 2-Chloro-1-(4-chlorophenyl) ethanone is synthesized from chlorobenzene and chloroacetyl chloride with a high yield of 87%, which is then used to prepare 4'-chloro-2-(1H-1,2,4-triazol-1-yl) acetophenone . Lastly, 2-Cyclopropyl-1-(4'-chloro)acetophenone is synthesized via Grignard reaction, oxidation, and Simmons-Smith reaction with an overall yield of 56.4% .
Molecular Structure Analysis
The molecular structure of these compounds is characterized by the presence of a chlorophenyl group and an acetophenone moiety. The crystal structure of diethyl 5-acetoxy-3-(4-chlorophenyl)-4,5-dihydroisoxazol-5-yl-5-phosphonate, for example, has been determined by single-crystal X-ray diffraction, revealing a dihedral angle between the phenyl group and the isoxazoline ring of 10.7 degrees .
Chemical Reactions Analysis
The chemical reactivity of chlorinated acetophenones is highlighted by their use in further chemical transformations. For instance, 2,4-hydroxy-5-chloro-acetophenone has been utilized as a sensitive colorimetric reagent for iron(III) and uranyl(II) ions, indicating its potential in inorganic analysis . The synthesis processes described in the papers also involve a variety of chemical reactions, including acetylation, methylation, Fries rearrangement, deacetylation, diazotization, Sandmeyer reaction, Grignard reaction, oxidation, and Simmons-Smith reaction, showcasing the versatility of these compounds in organic synthesis .
Physical and Chemical Properties Analysis
While the physical and chemical properties of 4'-Acetoxy-5-chlorovalerophenone are not directly reported, the properties of similar compounds can provide some insights. The crystal structure analysis of related compounds suggests that these materials have well-defined crystalline forms, which can be characterized by X-ray diffraction techniques . The colorimetric properties of 2,4-hydroxy-5-chloro-acetophenone for detecting metal ions also suggest that these compounds can interact with other substances in a way that leads to a change in color, which is useful for analytical purposes . The yields reported in the synthesis of these compounds indicate that they can be synthesized with moderate to high efficiency, which is important for practical applications .
Wissenschaftliche Forschungsanwendungen
Degradation of Organic Pollutants
Research on related chlorophenols demonstrates their degradation under various conditions, which is significant for environmental remediation. For instance, the degradation performance of 4-chlorophenol, a typical organic pollutant, has been investigated using a pulsed high voltage discharge system, showing significant removal efficiency and providing insights into potential pathways for dealing with similar organic compounds in wastewater treatment (Lei et al., 2007).
Choleretic Activity
Studies on acetophenone analogues, such as phloracetophenone, have shown choleretic activity in rats, suggesting a relationship between chemical structure and biological activity. This line of research could inform the development of therapeutic agents, as well as the study of structure-function relationships in similar compounds (Piyachaturawat et al., 2000).
Photocatalytic Degradation
The photodegradation of 4-chlorophenol using various photocatalysts under visible light irradiation has been studied, highlighting the potential for utilizing similar compounds in the development of efficient photocatalysts for environmental cleanup applications (Dehdar et al., 2021).
Analytical Method Development
Efforts in developing analytical methods for determining benzophenone-3 and its metabolites in human serum have implications for monitoring and studying the metabolism of similar compounds, which could be relevant for pharmacokinetics and toxicology studies (Tarazona et al., 2013).
Synthesis of Novel Derivatives
The synthesis of novel derivatives with potential biological activity, such as cyclopalladated benzophenone imines showing cytotoxicity against cancer cell lines, indicates the broad applicability of related compounds in medicinal chemistry and drug development (Albert et al., 2013).
Safety and Hazards
Eigenschaften
IUPAC Name |
[4-(5-chloropentanoyl)phenyl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClO3/c1-10(15)17-12-7-5-11(6-8-12)13(16)4-2-3-9-14/h5-8H,2-4,9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMIIREIYHGGVLF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)C(=O)CCCCCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70645205 |
Source


|
| Record name | 4-(5-Chloropentanoyl)phenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70645205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4'-Acetoxy-5-chlorovalerophenone | |
CAS RN |
898786-94-2 |
Source


|
| Record name | 4-(5-Chloropentanoyl)phenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70645205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

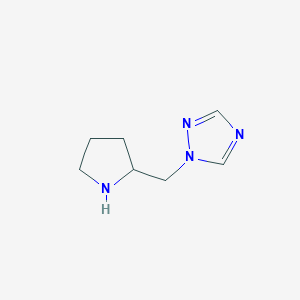
![2-[4-amino-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid](/img/structure/B1293144.png)
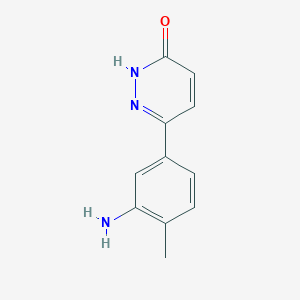
![2-Bromobenzo[d]thiazole-6-carbonitrile](/img/structure/B1293148.png)
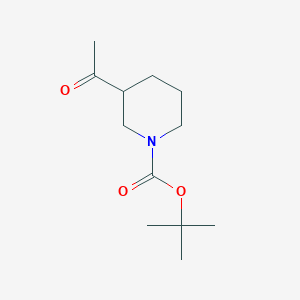
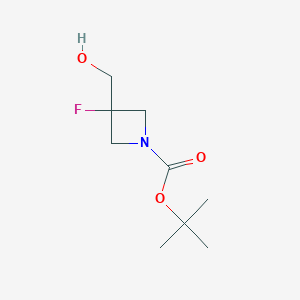

![2,4,5-Trimethylthieno[2,3-d]pyrimidine-6-carbaldehyde](/img/structure/B1293153.png)
![3-[4-(2-carboxyethyl)-3,5-dimethyl-1H-pyrazol-1-yl]propanoic acid](/img/structure/B1293154.png)
![2-{4-[(Dimethylamino)methyl]phenyl}benzonitrile](/img/structure/B1293156.png)
![3-[1-(4-methylbenzenesulfonyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl]propyl 4-methylbenzene-1-sulfonate](/img/structure/B1293159.png)

